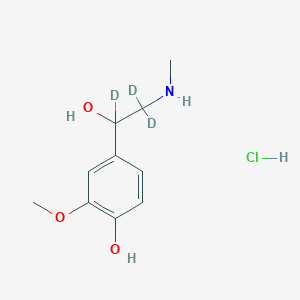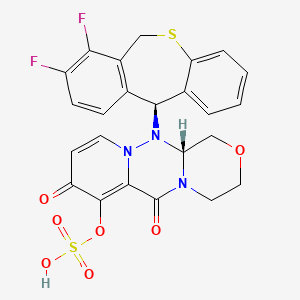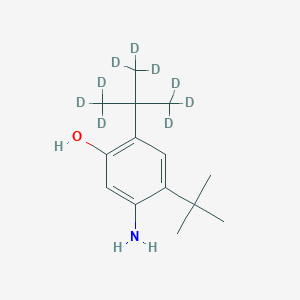
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 is a deuterated derivative of 6,7-Dimethoxy-3-(3-thienyl)quinoline. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 typically involves the introduction of deuterium atoms into the parent compound, 6,7-Dimethoxy-3-(3-thienyl)quinoline. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: The use of deuterated starting materials in the synthesis can lead to the incorporation of deuterium atoms in the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated precursors. The choice of method depends on factors such as cost, availability of deuterated reagents, and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-2-carboxylic acid derivatives, while reduction can yield quinoline-3-ol derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3-(3-thienyl)quinoline: The non-deuterated parent compound.
6,7-Dimethoxy-2-(2-phenylethyl)chromone: A structurally similar compound with different functional groups.
3-(2-Thienyl)-L-alanine: An amino acid derivative with a thienyl group.
Uniqueness
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Propriétés
Formule moléculaire |
C15H13NO2S |
|---|---|
Poids moléculaire |
277.37 g/mol |
Nom IUPAC |
3-thiophen-3-yl-6,7-bis(trideuteriomethoxy)quinoline |
InChI |
InChI=1S/C15H13NO2S/c1-17-14-6-11-5-12(10-3-4-19-9-10)8-16-13(11)7-15(14)18-2/h3-9H,1-2H3/i1D3,2D3 |
Clé InChI |
KGGRQYJJHXVWSI-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC2=CC(=CN=C2C=C1OC([2H])([2H])[2H])C3=CSC=C3 |
SMILES canonique |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


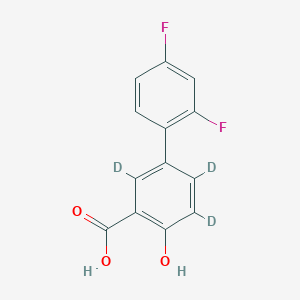
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
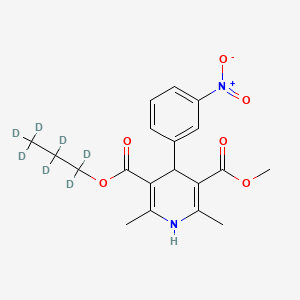
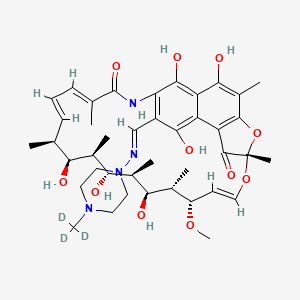
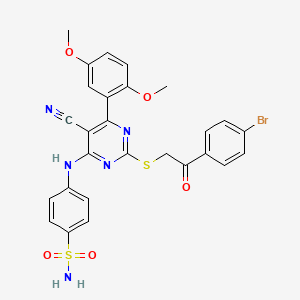
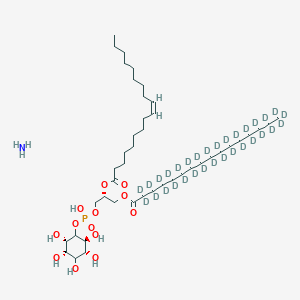
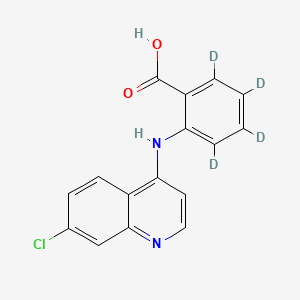
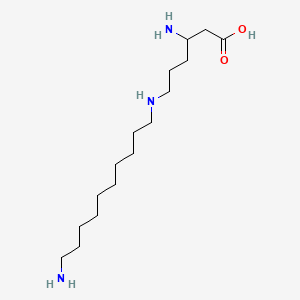
![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
